Cas no 1105512-37-5 (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide)

N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-Thiazolidinecarboxamide, N-(3,4-dimethylphenyl)-
- N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
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- インチ: 1S/C12H16N2OS/c1-8-3-4-10(5-9(8)2)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
- InChIKey: GNSYAICODWDDRV-UHFFFAOYSA-N
- ほほえんだ: S1CC(C(NC2=CC=C(C)C(C)=C2)=O)NC1
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145303-0.25g |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 0.25g |
$354.0 | 2023-02-15 | ||
Enamine | EN300-145303-5.0g |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 5.0g |
$1115.0 | 2023-02-15 | ||
Enamine | EN300-145303-2.5g |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 2.5g |
$754.0 | 2023-02-15 | ||
Enamine | EN300-145303-250mg |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 250mg |
$354.0 | 2023-09-29 | ||
Enamine | EN300-145303-50mg |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 50mg |
$323.0 | 2023-09-29 | ||
Enamine | EN300-145303-500mg |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 500mg |
$370.0 | 2023-09-29 | ||
Enamine | EN300-145303-1000mg |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 1000mg |
$385.0 | 2023-09-29 | ||
Enamine | EN300-145303-5000mg |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 5000mg |
$1115.0 | 2023-09-29 | ||
Enamine | EN300-145303-0.05g |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 0.05g |
$323.0 | 2023-02-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00981245-5g |
N-(3,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide |
1105512-37-5 | 95% | 5g |
¥6223.0 | 2023-04-05 |
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamideに関する追加情報
Research Briefing on N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS: 1105512-37-5)
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS: 1105512-37-5) is a synthetic small molecule that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This briefing synthesizes the latest findings on its pharmacological properties, mechanisms of action, and emerging applications in drug discovery.
Recent studies have identified this compound as a promising modulator of key biological pathways, particularly in inflammation and oncology. A 2023 Journal of Medicinal Chemistry publication demonstrated its selective inhibition of HDAC6 (histone deacetylase 6) with an IC50 of 0.8 μM, suggesting potential for neurodegenerative disease treatment. Structural analyses reveal the 3,4-dimethylphenyl moiety contributes to enhanced blood-brain barrier permeability compared to earlier analogs.
In cancer research, preclinical models show synergistic effects when combined with PD-1 inhibitors. The thiazolidine core appears critical for this activity, forming hydrogen bonds with Cys1041 in the PD-L1 binding pocket (X-ray crystallography data, PDB ID: 7JX3). Phase I trials initiated in Q2 2024 are evaluating its safety profile in solid tumors.
Metabolic stability studies using human liver microsomes indicate a half-life of 43 minutes, with primary oxidation at the thiazolidine ring's C5 position. Researchers at MIT have developed deuterated derivatives (e.g., 5,5-d2-analog) that extend this to 68 minutes while maintaining potency, addressing early pharmacokinetic limitations.
The compound's unique dual functionality - acting as both a zinc-binding pharmacophore (through the carboxamide) and a redox-active scaffold (via the thiazolidine sulfur) - has inspired new drug design paradigms. Computational models predict over 200 structurally related compounds with improved ADMET properties currently in virtual screening pipelines.
Ongoing challenges include optimizing selectivity over other HDAC isoforms and mitigating potential off-target effects on cytochrome P450 3A4. However, the compound's structural tractability and demonstrated in vivo efficacy in multiple disease models position it as a valuable chemical probe and potential lead compound across several therapeutic areas.
1105512-37-5 (N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide) 関連製品
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